molecular formula C16H16N4O2S B295865 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295865
M. Wt: 328.4 g/mol
InChI Key: PRADIUKGMBKSMK-HKIAKYDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as LMT-28, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. LMT-28 is a thiadiazolo-pyrimidine derivative that exhibits a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Furthermore, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation and have been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to improved neurological function.

Advantages and Limitations for Lab Experiments

One advantage of 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its versatility in terms of its biological activities. This compound exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising compound for a variety of therapeutic applications. Additionally, the synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential targets. Furthermore, the development of analogs of this compound may lead to compounds with improved solubility and potency. Overall, this compound is a promising compound with a variety of potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-propyl-5,6-dihydro-4H-[1,3,4]thiadiazine-3-carboxylic acid with 2-methoxybenzaldehyde in the presence of acetic anhydride. The resulting product is then treated with ammonium acetate and acetic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.

Scientific Research Applications

5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit a variety of biological activities, making it a promising compound for therapeutic applications. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[(2-methoxyphenyl)methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H16N4O2S/c1-3-6-13-19-20-14(17)11(15(21)18-16(20)23-13)9-10-7-4-5-8-12(10)22-2/h4-5,7-9,17H,3,6H2,1-2H3/b11-9-,17-14?

InChI Key

PRADIUKGMBKSMK-HKIAKYDESA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OC)C(=O)N=C2S1

Origin of Product

United States

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